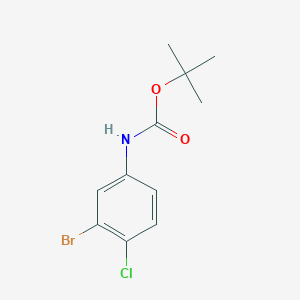

Tert-butyl 3-bromo-4-chlorophenylcarbamate

Description

Tert-butyl 3-bromo-4-chlorophenylcarbamate is an organic compound with the molecular formula C₁₁H₁₃BrClNO₂ and a molecular weight of 306.59 g/mol . It is a solid at room temperature and is used in various chemical research and industrial applications.

Properties

IUPAC Name |

tert-butyl N-(3-bromo-4-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQOESHBRDOJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-4-chlorophenylcarbamate typically involves the reaction of 3-bromo-4-chloroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-4-chlorophenylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Tert-butyl 3-bromo-4-chlorophenylcarbamate is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-4-chlorophenylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 3-bromo-4-fluorophenylcarbamate

- Tert-butyl 3-bromo-4-methylphenylcarbamate

- Tert-butyl 3-bromo-4-methoxyphenylcarbamate

Uniqueness

Tert-butyl 3-bromo-4-chlorophenylcarbamate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic and research applications .

Biological Activity

Tert-butyl 3-bromo-4-chlorophenylcarbamate is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including the presence of bromine and chlorine substituents on the phenyl ring, contribute to its diverse biological activities. This article examines the biological activity of this compound, supported by data tables and relevant research findings.

This compound has the following chemical properties:

- Molecular Formula : C11H13BrClN2O2

- Molecular Weight : 305.59 g/mol

- CAS Number : 1080573-26-7

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This interaction is crucial for its potential therapeutic applications, particularly in drug metabolism and enzyme inhibition.

Biological Activities

-

Enzyme Inhibition :

- The compound has been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, potentially leading to increased efficacy or toxicity depending on the context.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

-

Anticancer Potential :

- Research indicates that this compound may have anticancer properties, potentially through apoptosis induction in cancer cells. Further studies are needed to elucidate the specific pathways involved.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |

| Antimicrobial | Effective against certain bacterial strains | |

| Anticancer Potential | Induces apoptosis in cancer cells |

Research Study Example

A study conducted by researchers at a prominent university explored the enzyme inhibition effects of this compound on various cytochrome P450 isoforms. The results indicated significant inhibition of CYP3A4, a major enzyme involved in drug metabolism, suggesting potential implications for drug-drug interactions in therapeutic settings.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-bromo-4-fluorophenylcarbamate | Fluorine instead of chlorine | Different reactivity due to fluorine substitution |

| Tert-butyl 3-bromo-4-methylphenylcarbamate | Methyl substitution | Variations in lipophilicity affecting bioavailability |

| Tert-butyl N-(4-bromo-2,5-dimethylphenyl)carbamate | Dimethyl substitution on phenyl | Enhanced lipophilicity may influence biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.